
2-(2-Chloro-3-oxopropyl)-5-(trifluoromethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-3-oxopropyl)-5-(trifluoromethyl)benzonitrile is an organic compound that features a benzonitrile core substituted with a chloro-oxopropyl group and a trifluoromethyl group. Compounds with such structures are often of interest in various fields of chemistry and industry due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3-oxopropyl)-5-(trifluoromethyl)benzonitrile typically involves multi-step organic reactions. One possible route could involve the chlorination of a suitable precursor followed by the introduction of the oxopropyl and trifluoromethyl groups under controlled conditions. Specific reagents, catalysts, and solvents would be chosen based on the desired reaction pathway and yield optimization.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis process, focusing on efficiency, cost-effectiveness, and safety. This might involve continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-3-oxopropyl)-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
2-(2-Chloro-3-oxopropyl)-5-(trifluoromethyl)benzonitrile could have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigation as a potential pharmaceutical agent or drug precursor.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Chloro-3-oxopropyl)benzonitrile: Lacks the trifluoromethyl group.
5-(Trifluoromethyl)benzonitrile: Lacks the chloro-oxopropyl group.
2-Chloro-5-(trifluoromethyl)benzonitrile: Lacks the oxopropyl group.
Uniqueness
The presence of both the chloro-oxopropyl and trifluoromethyl groups in 2-(2-Chloro-3-oxopropyl)-5-(trifluoromethyl)benzonitrile imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from similar compounds.
Propiedades
Fórmula molecular |
C11H7ClF3NO |
|---|---|
Peso molecular |
261.63 g/mol |
Nombre IUPAC |
2-(2-chloro-3-oxopropyl)-5-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C11H7ClF3NO/c12-10(6-17)4-7-1-2-9(11(13,14)15)3-8(7)5-16/h1-3,6,10H,4H2 |
Clave InChI |
MOYHYJLKOLMPKU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)C#N)CC(C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3S)-3-aminopropanoic acid](/img/structure/B15234152.png)

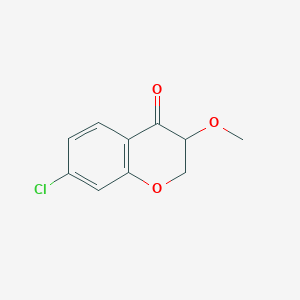
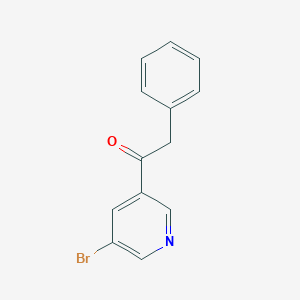

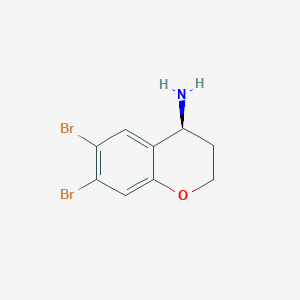
![5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B15234183.png)
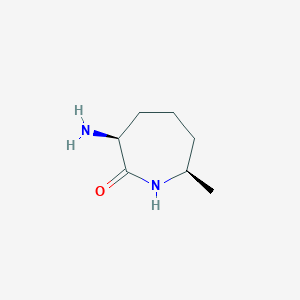
![3-Bromo-2-cyclopropyl-1,2-dihydrobenzo[e][1,2]azaborinine](/img/structure/B15234201.png)
![2-[(1R,2S)-1-amino-2-hydroxypropyl]-6-fluorophenol](/img/structure/B15234211.png)
![Methyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B15234214.png)

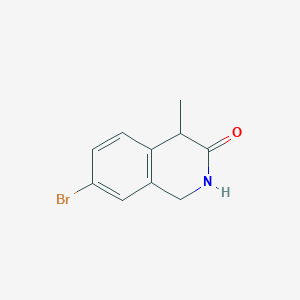
![2-Fluoro-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B15234227.png)
